molecular formula C4H10BrN3 B2686167 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide CAS No. 34122-57-1

1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

Cat. No.: B2686167
CAS No.: 34122-57-1
M. Wt: 180.049
InChI Key: MHWCDQADKQTWOZ-UHFFFAOYSA-N
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Description

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is a chemical compound with the molecular formula C4H10BrN3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated imidazole derivatives.

Scientific Research Applications

1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.

    Benzimidazole: A derivative of imidazole with a fused benzene ring.

    2-Methylimidazole: A methyl-substituted derivative of imidazole.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and physical properties compared to other imidazole derivatives .

Properties

IUPAC Name

1-methyl-4,5-dihydroimidazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.BrH/c1-7-3-2-6-4(7)5;/h2-3H2,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWCDQADKQTWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C1N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34122-57-1
Record name 2-AMINO-1-METHYL-2-IMIDAZOLINE HYDROBROMIDE
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